![molecular formula C28H40O8-2 B12556004 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 168092-69-1](/img/structure/B12556004.png)
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. The starting materials often include benzene-1,4-dicarboxylic acid and nonanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The pathways involved may include metabolic processes and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-dicarboxylic acid: A simpler compound with similar structural features.
Dibutyl terephthalate: Another ester derivative of benzene-1,4-dicarboxylic acid.
Dimethyl terephthalate: A commonly used ester in the production of polyethylene terephthalate (PET).
Uniqueness
2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
168092-69-1 |
|---|---|
Molekularformel |
C28H40O8-2 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2,5-bis(nonoxycarbonyl)terephthalate |
InChI |
InChI=1S/C28H42O8/c1-3-5-7-9-11-13-15-17-35-27(33)23-19-22(26(31)32)24(20-21(23)25(29)30)28(34)36-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,29,30)(H,31,32)/p-2 |
InChI-Schlüssel |
VWXQIYOGWQVCMF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
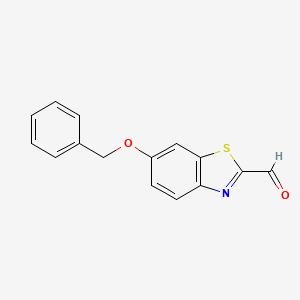

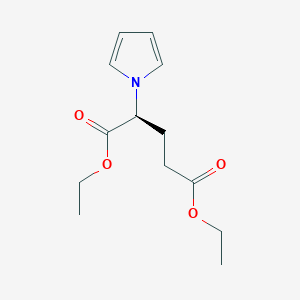
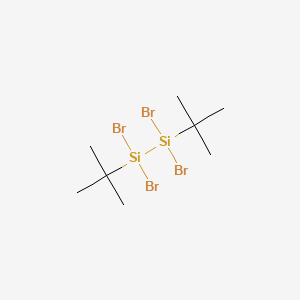
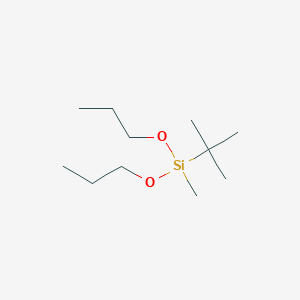
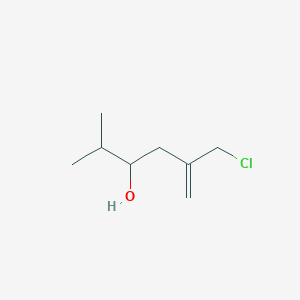
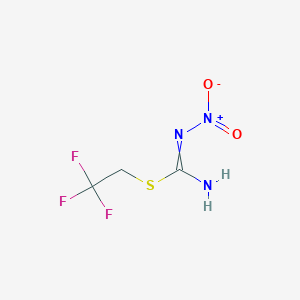
![2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane](/img/structure/B12555977.png)
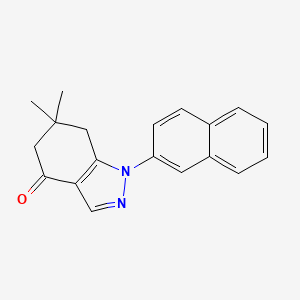
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)
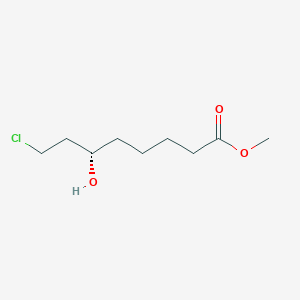
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)
